1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene
Overview
Description
1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is a derivative of benzene, characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-iodobenzene and trifluoromethylacetylene.
Reaction Conditions: The key step involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized benzene derivatives.
Scientific Research Applications
1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, depending on its structure and functional groups. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene can be compared with other similar compounds:
1-Chloro-2-ethynylbenzene: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
1-Ethynyl-2-(trifluoromethyl)benzene: This compound lacks the chloro group, which can affect its reactivity in substitution reactions.
1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the ethynyl group, which can influence its reactivity in addition and coupling reactions.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-chloro-2-ethynyl-4-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXESVWDWTCRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.